molecular formula C15H16ClFN4 B8079520 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride

7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride

Cat. No.: B8079520
M. Wt: 306.76 g/mol
InChI Key: FWQBVGJZMVMAFV-UHFFFAOYSA-N
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Description

7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoxaline core substituted with a fluorine atom at the 7-position and a piperazine group at the 4-position. The pyrrolo[1,2-a]quinoxaline scaffold is renowned for its versatility in medicinal chemistry, particularly in targeting neurotransmitter receptors and microbial efflux pumps . The fluorine substituent enhances metabolic stability and bioavailability, while the piperazine moiety contributes to receptor-binding affinity, as seen in serotonin and dopamine receptor-targeting analogs .

Properties

IUPAC Name

7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4.ClH/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19;/h1-4,7,10,17H,5-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQBVGJZMVMAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Pictet-Spengler-Type Annulation

A prevalent method involves cyclizing 1-(2-aminophenyl)pyrrole derivatives with aldehydes. For example, Gaoxi et al. (2022) utilized primary alcohols oxidized in situ to aldehydes, followed by imine formation and intramolecular cyclization under aerobic conditions. This approach avoids metal catalysts, achieving yields of 53–93%.

Example Reaction:

1-(2-Aminophenyl)pyrrole+RCHOO2,heatPyrrolo[1,2-a]quinoxaline\text{1-(2-Aminophenyl)pyrrole} + \text{RCHO} \xrightarrow{\text{O}_2, \text{heat}} \text{Pyrrolo[1,2-a]quinoxaline}

Suzuki-Miyaura Cross-Coupling

Source and highlight Suzuki coupling for introducing aryl groups. Chlorinated intermediates (e.g., 4-chloropyrrolo[1,2-a]quinoxaline) react with boronic acids under palladium catalysis. For instance, coupling 4-chloropyrrolo[1,2-a]quinoxaline with 4-formylphenylboronic acid yielded 4-(4-formylphenyl)pyrrolo[1,2-a]quinoxaline in 65–86% yield.

Conditions:

  • Catalyst: Pd(PPh3_3)4_4

  • Base: K2_2CO3_3

  • Solvent: Toluene/EtOH (3:1)

  • Temperature: Reflux (24 h)

Piperazine Substitution at Position 4

Nucleophilic Aromatic Substitution (SNAr)

Chlorinated intermediates undergo SNAr with piperazine. Source reports reacting 4-chloropyrrolo[1,2-a]quinoxaline with piperazine in refluxing ethanol, achieving 70–85% yield.

Optimization:

  • Solvent: Ethanol or DMF

  • Base: Triethylamine or K2_2CO3_3

  • Temperature: 80–100°C

Buchwald-Hartwig Amination

Palladium-catalyzed coupling is employed for sterically hindered substrates. Source used Pd2_2(dba)3_3/Xantphos to couple 4-bromopyrrolo[1,2-a]quinoxaline with piperazine, yielding 82% product.

Conditions:

  • Catalyst: Pd2_2(dba)3_3, Xantphos

  • Base: Cs2_2CO3_3

  • Solvent: Toluene

  • Temperature: 110°C (12 h)

Hydrochloride Salt Formation

The free base is treated with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol or acetone). Source specifies dissolving 7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline in ethanol, adding HCl (1.1 equiv), and crystallizing the salt at 0°C.

Purity Control:

  • Recrystallization Solvent: Ethanol/Diethyl ether

  • Yield: 90–95%

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Pictet-Spengler CyclizationAldehyde cyclization53–93%Metal-free, aerobic conditionsRequires aldehydes as substrates
Suzuki CouplingAryl boronic acid coupling65–86%High regioselectivityPalladium catalyst cost
SNAr with PiperazineChloride displacement70–85%Simple conditionsLimited to activated chlorides
Buchwald-HartwigPalladium-catalyzed amination82%Broad substrate scopeSensitive to oxygen/moisture

Recent Advancements

Flow Chemistry

Continuous flow systems enhance safety and yield for hazardous steps (e.g., POCl3_3 reactions).

Enzymatic Resolution

Source employs lipases for enantioselective synthesis of chiral intermediates, achieving >99% ee .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

Scientific Research Applications

  • Neuropharmacology :
    • Serotonin Receptor Modulation : The compound has been studied for its ability to modulate the 5-HT3 receptor, which is implicated in various neurological disorders. Binding affinity studies indicate an IC50 value of approximately 0.810 nM, demonstrating its potential as a therapeutic agent for conditions such as anxiety and depression .
    • Case Study : In research conducted on NG108-15 cells, the compound showed effective inhibition of serotonin-mediated responses, suggesting its utility in developing antidepressants or anxiolytics.
  • Cancer Research :
    • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. The structural modifications can enhance its efficacy against specific cancer cell lines.
    • Case Study : In vitro assays demonstrated that certain analogs of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline exhibit cytotoxic effects on cancer cells, warranting further investigation into their mechanisms and potential clinical applications.
  • Drug Development :
    • Lead Compound for Synthesis : This compound serves as a scaffold for synthesizing new drugs targeting various receptors. Its derivatives are being explored for enhanced pharmacological profiles.
    • Case Study : Researchers have synthesized multiple derivatives based on this scaffold to evaluate their activity against different biological targets, which could lead to the development of novel therapeutics.

Data Table: Binding Affinity of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline Hydrochloride

Target ReceptorBinding Affinity (IC50)Assay Description
5-Hydroxytryptamine 30.810 nMAssessed using [3H]-zacopride as radioligand
Other Serotonin ReceptorsVariesAdditional studies required for comprehensive data

Mechanism of Action

The mechanism of action of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may inhibit topoisomerase II, resulting in the induction of apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride, highlighting substituents, biological activities, and research findings:

Compound Name Substituents Biological Activity Key Findings References
This compound Fluorine (C7), piperazine (C4) Putative serotonin/dopamine receptor modulation; antifungal (inferred) Structural similarity to serotonin receptor agonists and antifungal agents.
CGS-12066B dimaleate 7-Trifluoromethyl, 4-(4-methylpiperazinyl) 5-HT1B/1D receptor agonist High selectivity for serotonin receptors; used in neurological studies.
4-Phenylpyrrolo[1,2-a]quinoxaline derivatives Phenyl (C4) Dopamine D2 receptor antagonism Central nervous system activity; antipsychotic potential.
Hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid derivatives Hexahydropyrido core, carboxylic acid (C8) Antibacterial (E. coli, S. aureus) MIC values as low as 0.5 µg/mL; superior to ciprofloxacin in some cases.
4-(1,4-Diazepan-1-yl)-7-fluoropyrrolo[1,2-a]quinoxaline hydrochloride Fluorine (C7), diazepane (C4) Undisclosed (structural analog) Molecular weight: 284.33 g/mol; highlights substituent flexibility.

Substituent Effects on Reactivity and Bioactivity

  • Positional Reactivity : Substitution at the 7-position (e.g., fluorine or trifluoromethyl) enhances electrophilic aromatic substitution tolerance, as seen in bromination studies . In contrast, 6-substituted analogs exhibit reduced reactivity, underscoring the electronic influence of substituent placement .
  • Piperazine vs.
  • Antifungal Activity: Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives inhibit Candida albicans efflux pumps (CaCdr1p and CaMdr1p), with potency linked to the piperazine substituent’s bulk and polarity .

Pharmacological Comparison

  • Serotonin Receptor Affinity: The 4-piperazinyl group is critical for 5-HT receptor binding, as seen in CGS-12066B dimaleate . Fluorine at C7 may enhance blood-brain barrier penetration compared to non-halogenated analogs.
  • Antibacterial vs. Antifungal: Hexahydropyrido[2,3-f]quinoxaline derivatives (carboxylic acid substituents) excel in antibacterial activity, while piperazinyl analogs target fungal efflux systems, reflecting scaffold-dependent mechanisms .

Molecular Data Comparison

Property This compound 4-(1,4-Diazepan-1-yl)-7-fluoropyrrolo[1,2-a]quinoxaline Hydrochloride CGS-12066B Dimaleate
Molecular Formula C15H15FN5·HCl (inferred) C16H17FN4·HCl C20H19F3N4O4
Molecular Weight (g/mol) ~300 (estimated) 284.33 484.39
Key Substituents F (C7), piperazine (C4) F (C7), diazepane (C4) CF3 (C7), 4-methylpiperazine (C4)

Biological Activity

7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C15H15FN4C_{15}H_{15}FN_4 and a molecular weight of approximately 270.31 g/mol. The structural features include a fluorinated pyrrole ring and a piperazine moiety, which are known to enhance the compound's bioactivity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit interleukin receptor-associated kinases (IRAKs), which play a crucial role in inflammatory responses and cancer progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .
  • Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties, particularly against tumors with specific genetic mutations. For instance, it has demonstrated efficacy in inhibiting mutant forms of receptor tyrosine kinases associated with gastrointestinal stromal tumors .

Pharmacological Profiles

The pharmacological profiles of this compound reveal its versatility in treating various conditions:

Activity Description
Anticancer Effective against various cancer cell lines, particularly those with IRAK mutations.
Anti-inflammatory Modulates inflammatory pathways by inhibiting IRAK signaling.
Neuroprotective Shows potential in protecting neuronal cells from oxidative stress.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cells : A recent study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Neuroprotection : Experimental results suggest that the compound may protect against neurodegeneration induced by oxidative stress in vitro, making it a candidate for further research in neurodegenerative diseases .

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